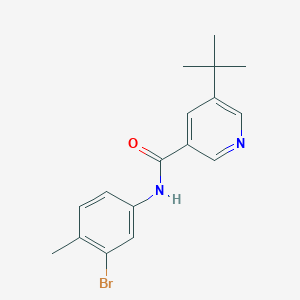
2-Aminoquinazolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminoquinazolin-8-ol is a heterocyclic compound that belongs to the quinazoline family It is characterized by the presence of an amino group at the second position and a hydroxyl group at the eighth position on the quinazoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoquinazolin-8-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with formic acid under reflux conditions, leading to the formation of the quinazoline ring. Another approach involves the use of 2-aminobenzonitrile, which undergoes cyclization in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as the reaction of 2-aminobenzamide with formic acid in large reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be used to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
2-Aminoquinazolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the eighth position can be oxidized to form a quinazolinone derivative.
Reduction: The compound can be reduced to form dihydroquinazoline derivatives.
Substitution: The amino group at the second position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nature of the substituent.
科学的研究の応用
2-Aminoquinazolin-8-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is used in the development of potential therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The biological activity of 2-Aminoquinazolin-8-ol is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival. Additionally, the compound can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins.
類似化合物との比較
Similar Compounds
Quinazolin-4-one: Lacks the amino group at the second position.
8-Hydroxyquinoline: Lacks the amino group and has a different ring structure.
2-Aminoquinoline: Lacks the hydroxyl group at the eighth position.
Uniqueness
2-Aminoquinazolin-8-ol is unique due to the presence of both an amino group at the second position and a hydroxyl group at the eighth position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H7N3O |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
2-aminoquinazolin-8-ol |
InChI |
InChI=1S/C8H7N3O/c9-8-10-4-5-2-1-3-6(12)7(5)11-8/h1-4,12H,(H2,9,10,11) |
InChIキー |
KWGOZYSCLJRWQK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CN=C(N=C2C(=C1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


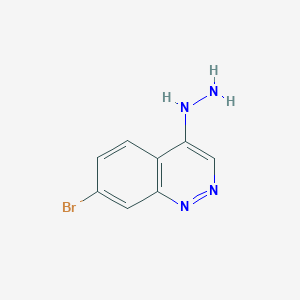
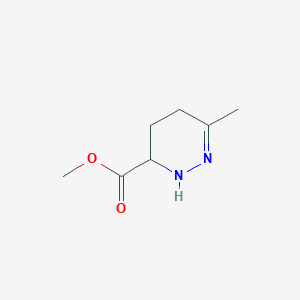
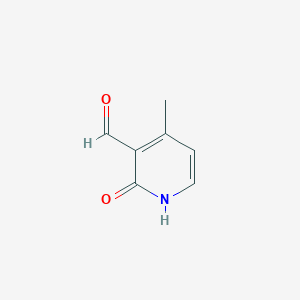
![4-Bromo-N-methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine](/img/structure/B13094849.png)
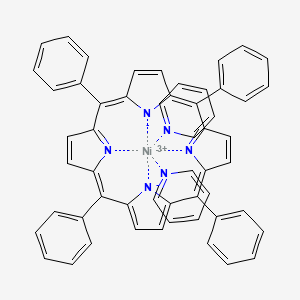
![Methyl6-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-6-oxohexanoate](/img/structure/B13094856.png)
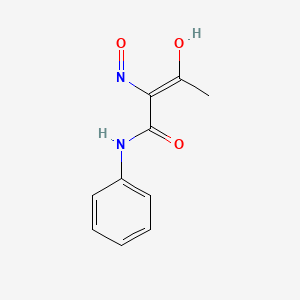
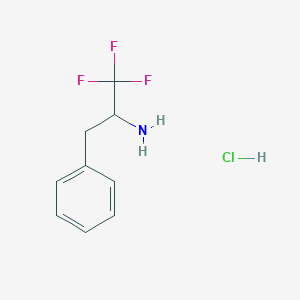
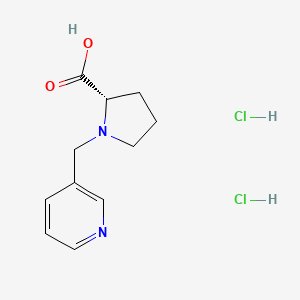
![2-Methoxy-4-(6-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B13094876.png)
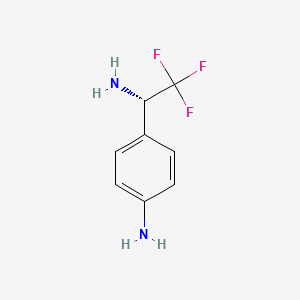
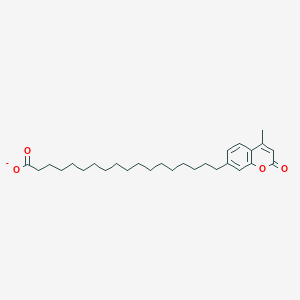
![6-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B13094896.png)
